molecular formula C13H20Cl2N2 B1375559 2-Benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride CAS No. 920531-62-0

2-Benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride

Cat. No. B1375559
CAS RN: 920531-62-0
M. Wt: 275.21 g/mol
InChI Key: TXELOTKRWQCVNB-UHFFFAOYSA-N
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Description

2-Benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride is a chemical compound with the linear formula C13H20Cl2N2 . It appears as a colorless to pale-yellow to yellow-brown liquid .


Molecular Structure Analysis

The molecular structure of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride is represented by the InChI code: 1S/C13H18N2/c1-2-4-11(5-3-1)8-15-9-12-6-14-7-13(12)10-15/h1-5,12-14H,6-10H2 . This indicates the presence of a pyrrole ring in the structure.


Physical And Chemical Properties Analysis

The compound is a colorless to pale-yellow to yellow-brown liquid . Its molecular weight is 202.3 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Chemical Synthesis and Functionalization

2-Benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride serves as a pivotal component in various chemical synthesis processes. Trofimov et al. (2010) highlighted its role in cycloaddition reactions, contributing to the synthesis of densely functionalized pyrrole and indole derivatives potentially useful as pharmaceutical candidates and precursors for advanced materials (Trofimov et al., 2010). Wiest et al. (2016) discussed the utilization of pyrrole as a directing group in ortho-functionalization of C(sp(2))-H bonds, indicating its importance in the selective synthesis of complex molecules (Wiest et al., 2016).

Advanced Material Development

The compound is instrumental in the development of advanced materials. Martins et al. (2018) described the synthesis of tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrrole derivatives with promising properties for optoelectronic applications, showcasing the compound's potential in the field of organic electronics (Martins et al., 2018). Beyerlein & Tieke (2000) explored its use in creating photoluminescent conjugated polymers, underlining its significance in the creation of materials with specific optical properties (Beyerlein & Tieke, 2000).

Pharmaceutical and Agrochemical Applications

In the pharmaceutical and agrochemical sectors, its derivatives have shown promise. Boukouvala et al. (2016) investigated the insecticidal effect of novel pyrrole derivatives against major stored product insect species, revealing its potential use in crop protection and pest management (Boukouvala et al., 2016).

Mechanism of Action

While the mechanism of action for this specific compound is not mentioned in the sources, a related compound, N-Mannich bases of pyrrolo[3,4-c]pyrrole, has been studied for its interactions with artificial models of cell membranes and plasma proteins .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H315, H319, H332, and H335, indicating potential hazards upon ingestion, skin contact, eye contact, inhalation, and respiratory exposure . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

5-benzyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2.2ClH/c1-2-4-11(5-3-1)8-15-9-12-6-14-7-13(12)10-15;;/h1-5,12-14H,6-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXELOTKRWQCVNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1)CC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20738434
Record name 2-Benzyloctahydropyrrolo[3,4-c]pyrrole--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride

CAS RN

920531-62-0
Record name 2-Benzyloctahydropyrrolo[3,4-c]pyrrole--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride
Reactant of Route 2
2-Benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride
Reactant of Route 3
2-Benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride
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2-Benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride
Reactant of Route 5
2-Benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride
Reactant of Route 6
2-Benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride

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